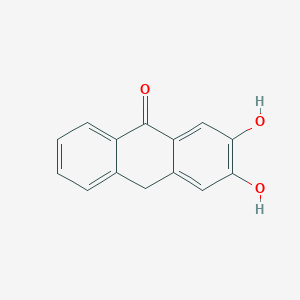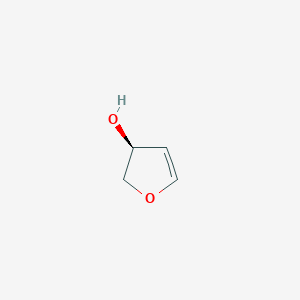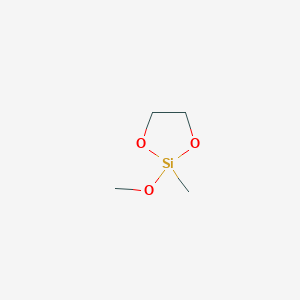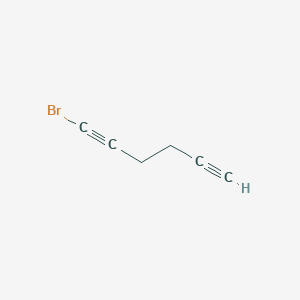
1-Bromohexa-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromohexa-1,5-diyne is an organobromine compound characterized by the presence of a bromine atom attached to a hexadiyne backbone. This compound is of significant interest in organic chemistry due to its unique structure, which includes two triple bonds and a bromine substituent. The molecular formula of this compound is C6H5Br.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromohexa-1,5-diyne can be synthesized through various methods. One common approach involves the bromination of hexa-1,5-diyne. The reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction proceeds at room temperature, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise control over reaction conditions, thereby optimizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromohexa-1,5-diyne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.
Addition Reactions: The triple bonds in this compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2), resulting in the formation of dihaloalkenes or tetrahaloalkanes.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3), leading to the cleavage of triple bonds and formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Alcohols or ethers.
Addition: Dihaloalkenes or tetrahaloalkanes.
Oxidation: Carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Bromohexa-1,5-diyne has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with unique electronic and optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds with therapeutic properties.
Catalysis: It is employed in catalytic reactions to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Wirkmechanismus
The mechanism of action of 1-Bromohexa-1,5-diyne involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, activates the triple bonds towards nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate or a starting material. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-Bromohexane: A saturated analog with a single bromine atom and no triple bonds.
1,5-Hexadiyne: A non-brominated analog with two triple bonds.
1-Bromo-2-hexyne: A similar compound with a bromine atom and a single triple bond.
Comparison: 1-Bromohexa-1,5-diyne is unique due to the presence of both bromine and two triple bonds, which impart distinct reactivity and versatility in synthetic applications. Compared to 1-Bromohexane, it offers additional sites for chemical modification. In contrast to 1,5-Hexadiyne, the presence of bromine enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
66097-61-8 |
|---|---|
Molekularformel |
C6H5Br |
Molekulargewicht |
157.01 g/mol |
IUPAC-Name |
1-bromohexa-1,5-diyne |
InChI |
InChI=1S/C6H5Br/c1-2-3-4-5-6-7/h1H,3-4H2 |
InChI-Schlüssel |
FXVPAHVBBPUAKH-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC#CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Methanesulfinyl)(methylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14479297.png)
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
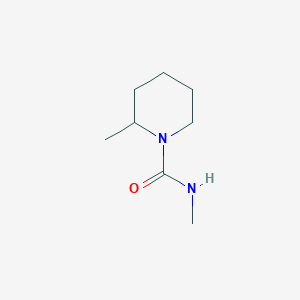
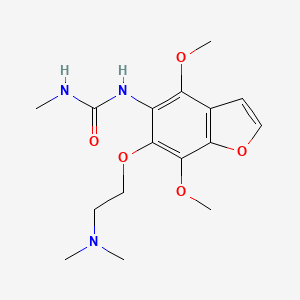
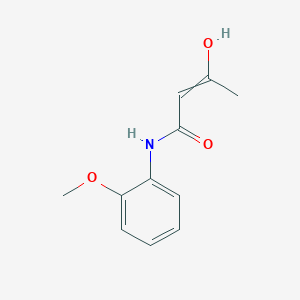
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
